molecular formula C20H22N6O4S B10992758 2-[(4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid

2-[(4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B10992758
M. Wt: 442.5 g/mol
InChI Key: KUNBNUKVIMNGIR-UHFFFAOYSA-N
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Description

2-[(4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid is a complex organic compound featuring a thiazole ring, a triazole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic synthesis. The process may start with the preparation of the thiazole ring, followed by the introduction of the triazole moiety and other functional groups. Common reagents include thioamides, α-haloketones, and triazole derivatives. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the triazole moiety.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially where halogen atoms are present.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve polar aprotic solvents and bases like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

Biologically, the compound may exhibit activity against various pathogens due to its structural similarity to known bioactive molecules. It could be a candidate for antimicrobial or antifungal research.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its efficacy in treating diseases where similar structures have shown promise, such as cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The triazole and thiazole rings are known to interact with metal ions and proteins, potentially disrupting biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N6O4S

Molecular Weight

442.5 g/mol

IUPAC Name

2-[[4-oxo-4-[4-(1,2,4-triazol-1-ylmethyl)anilino]butanoyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C20H22N6O4S/c1-12(2)18-17(19(29)30)25-20(31-18)24-16(28)8-7-15(27)23-14-5-3-13(4-6-14)9-26-11-21-10-22-26/h3-6,10-12H,7-9H2,1-2H3,(H,23,27)(H,29,30)(H,24,25,28)

InChI Key

KUNBNUKVIMNGIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCC(=O)NC2=CC=C(C=C2)CN3C=NC=N3)C(=O)O

Origin of Product

United States

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